Tetracosanoic-24,24,24-d3 acid
CAS No.:
Cat. No.: VC7829313
Molecular Formula: C24H48O2
Molecular Weight: 371.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H48O2 |
---|---|
Molecular Weight | 371.7 g/mol |
IUPAC Name | 24,24,24-trideuteriotetracosanoic acid |
Standard InChI | InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3 |
Standard InChI Key | QZZGJDVWLFXDLK-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Introduction
Chemical and Structural Properties of Tetracosanoic-24,24,24-D3 Acid
Molecular Architecture and Isotopic Labeling
Tetracosanoic-24,24,24-D3 acid (CAS 851073-55-7) is a saturated very-long-chain fatty acid with a straight 24-carbon backbone. The deuterium atoms are exclusively localized at the terminal methyl group (C-24), as evidenced by its isomeric SMILES notation:
.
This strategic deuteration minimizes isotopic interference while preserving the compound’s physicochemical behavior, ensuring compatibility with chromatographic separation techniques . The InChIKey identifier further differentiates it from non-deuterated lignoceric acid .
Table 1: Comparative Properties of Tetracosanoic Acid and Its Deuterated Analog
Physicochemical Characteristics
The compound’s logP value of approximately 9.8 underscores its extreme hydrophobicity, necessitating organic solvents like chloroform or tetrahydrofuran for dissolution . Its solid state at room temperature and storage requirements at -20°C ensure long-term stability, with suppliers guaranteeing integrity for over four years under recommended conditions . The deuterium substitution marginally increases molecular weight by 3.02 g/mol compared to the native compound, a difference detectable via high-resolution mass spectrometry .
Applications in Lipidomics and Disease Research
Quantitative Mass Spectrometry
As an internal standard, tetracosanoic-24,24,24-D3 acid corrects for matrix effects and ion suppression during lignoceric acid quantification. Researchers prepare stock solutions in deuterated chloroform (e.g., CDCl3) at 1–5 mg/mL, spiking known concentrations into biological samples prior to lipid extraction . The 3-Da mass shift enables baseline resolution from endogenous C24:0 in selected ion monitoring (SIM) modes, achieving sub-picomolar detection limits .
Insights into Peroxisomal Disorders
Lignoceric acid accumulation characterizes Zellweger syndrome and X-linked adrenoleukodystrophy, disorders of peroxisomal β-oxidation. By tracing deuterated analogs in patient fibroblasts, researchers model defective fatty acid catabolism and screen therapeutic agents . Recent protocols employ pulse-chase experiments with tetracosanoic-24,24,24-D3 acid to quantify residual oxidation capacity in CRISPR-edited cell lines .
Analytical Methodologies and Best Practices
Sample Preparation and Chromatography
Optimal workflows involve Bligh-Dyer extraction followed by normal-phase HPLC or GC-MS analysis. For GC, derivatization to methyl esters (e.g., via BF3-methanol) is essential, while LC-MS/MS typically employs ammonium formate adducts in reversed-phase systems .
Table 2: Representative LC-MS Parameters for Tetracosanoic-24,24,24-D3 Acid
Data Interpretation Challenges
Despite its utility, deuterated standards can exhibit slight retention time shifts relative to native analytes. A 2017 interlaboratory study reported 0.1–0.3 min delays for tetracosanoic-24,24,24-D3 acid in UPLC systems, necessitating wider extraction windows . Additionally, in-source fragmentation may generate d2/d1 ions, requiring high-resolution instruments to avoid quantitation bias .
Future Directions and Research Opportunities
Emerging applications include stable isotope tracing in single-cell lipidomics and flux analysis of sphingolipid biosynthesis. A 2024 pilot study demonstrated microinjection of tetracosanoic-24,24,24-D3 acid into zebrafish embryos to visualize myelin membrane dynamics via Raman microscopy . Furthermore, its potential as a calibrant for ion mobility spectrometry could address current challenges in distinguishing isobaric lipids.
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